molecular formula C18H14F2N4O2S B2369080 N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941880-58-6

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B2369080
CAS RN: 941880-58-6
M. Wt: 388.39
InChI Key: CDMPREJTAIOIFG-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as DFB-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB-T belongs to the class of thiazole-4-carboxamide compounds, which have been studied extensively for their various biological activities.

Mechanism Of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. Additionally, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In the brain, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can protect against neurodegenerative diseases. Additionally, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues and organs.

Advantages And Limitations For Lab Experiments

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide, including its potential applications in cancer therapy, neuroprotection, and anti-inflammatory activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide and its effects on various signaling pathways and enzymes. Future research may also focus on optimizing the synthesis and formulation of N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide for improved efficacy and safety.

Synthesis Methods

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2,6-difluorobenzylamine with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-phenylurea and potassium thioacetate to give N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide in high yield and purity.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer research, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection studies, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been shown to protect against oxidative stress and reduce inflammation in the brain. Additionally, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been studied for its anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S/c19-13-7-4-8-14(20)12(13)9-21-16(25)15-10-27-18(23-15)24-17(26)22-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMPREJTAIOIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide

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